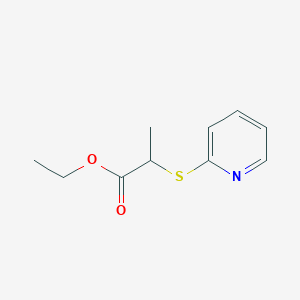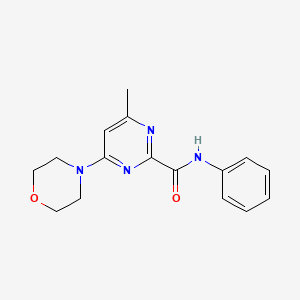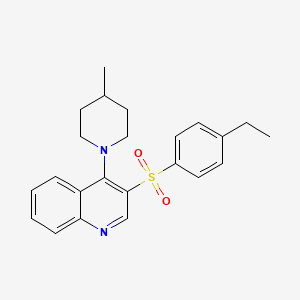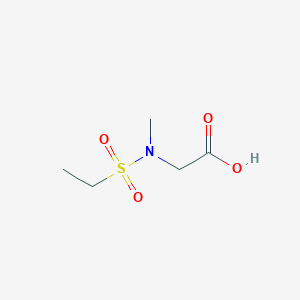![molecular formula C16H18N2O3 B2524640 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile CAS No. 2129708-95-6](/img/structure/B2524640.png)
4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile is an organic compound with the molecular formula C16H18N2O3 and a molecular weight of 286.331. This compound is characterized by the presence of a morpholine ring, a benzoyl group, and an oxolane ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include primary amines, oxides, and various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their pharmaceutical and biological activities.
Morpholino-thieno derivatives: These compounds have been studied for their anticancer and antimicrobial properties.
Uniqueness
4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile is unique due to its combination of a morpholine ring, benzoyl group, and oxolane ring, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
4-[3-(oxolan-3-yl)benzoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c17-9-15-11-21-7-5-18(15)16(19)13-3-1-2-12(8-13)14-4-6-20-10-14/h1-3,8,14-15H,4-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSASGLNEPYAQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC(=CC=C2)C(=O)N3CCOCC3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2524562.png)



![2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2524567.png)

![Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2524569.png)
![N-butyl-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2524572.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2524575.png)

![5-Methyl-2-morpholino[1,6]naphthyridine](/img/structure/B2524579.png)
